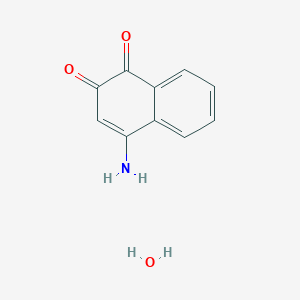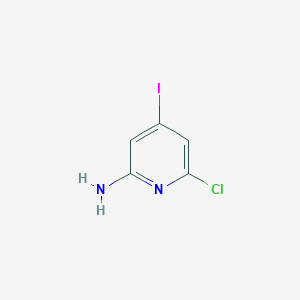
4-aminonaphthalene-1,2-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminonaphthalene-1,2-dione;hydrate is a versatile chemical compound used in various scientific research fields. It is known for its applications in organic synthesis and analytical chemistry, making it a valuable tool for studying different processes and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminonaphthalene-1,2-dione;hydrate typically involves the reaction of 1,2-naphthoquinone with an amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The specific reaction conditions, such as temperature, pH, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrated form .
Chemical Reactions Analysis
Types of Reactions: 4-aminonaphthalene-1,2-dione;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield naphthoquinone derivatives, while reduction reactions can produce amino-naphthol compounds .
Scientific Research Applications
4-aminonaphthalene-1,2-dione;hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent for organic synthesis and as an analytical tool for studying various chemical processes. In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, the compound is explored for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent. Additionally, it finds applications in the industry as a precursor for the synthesis of dyes and other chemical products .
Mechanism of Action
The mechanism of action of 4-aminonaphthalene-1,2-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on biological systems are mediated through its interaction with enzymes and other proteins, modulating their activity and function.
Comparison with Similar Compounds
4-aminonaphthalene-1,2-dione;hydrate can be compared with other similar compounds, such as 1,4-naphthoquinone and 2-amino-3-chloro-1,4-naphthoquinone. While these compounds share some structural similarities, this compound is unique in its specific applications and properties. For instance, its hydrated form and amino group confer distinct reactivity and solubility characteristics, making it suitable for particular research and industrial applications .
Conclusion
This compound is a valuable compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for studying various processes and developing new products.
Properties
IUPAC Name |
4-aminonaphthalene-1,2-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;/h1-5H,11H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMOUFNQJZVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B8017606.png)



![4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8017629.png)






